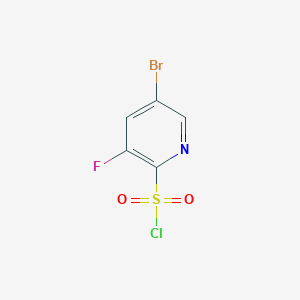

5-Bromo-3-fluoropyridine-2-sulfonyl chloride

Description

5-Bromo-3-fluoropyridine-2-sulfonyl chloride (CAS 1211526-56-5) is a halogenated pyridine derivative featuring bromo (Br), fluoro (F), and sulfonyl chloride (-SO₂Cl) substituents. This compound serves as a critical intermediate in pharmaceutical and agrochemical synthesis, where the sulfonyl chloride group enables nucleophilic substitution reactions for introducing sulfonamide or sulfonate functionalities. The electron-withdrawing effects of Br and F substituents modulate the pyridine ring’s electronic properties, influencing reactivity and stability in synthetic pathways .

Properties

IUPAC Name |

5-bromo-3-fluoropyridine-2-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrClFNO2S/c6-3-1-4(8)5(9-2-3)12(7,10)11/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEXBZXSKNBOEBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1F)S(=O)(=O)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrClFNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Halogenation and Fluorination of Pyridine Precursors

A patented method describes the preparation of fluoropyridine derivatives via an improved Balz-Schiemann reaction starting from aminopyridine compounds. The key steps include:

- Bromination: Using tribromophosphorus oxide to selectively brominate 2-hydroxyl-5-nitro-6-picoline, yielding 2-bromo-6-methyl-5-nitropyridine with a yield of approximately 92.8%.

- Reduction: Catalytic hydrogenation (Raney nickel, 40 Psi H2) converts the nitro group to an amino group, producing 2-bromo-5-amino-6-picoline with 90% yield.

- Fluorination: Treatment with sodium nitrite in anhydrous hydrogen fluoride at low temperature (-78 °C) followed by warming yields 2-bromo-5-fluoro-6-picoline with 86.8% yield.

- Overall yield: Approximately 72.5% for the sequence from hydroxyl-nitro-picoline to fluoro-bromo-picoline derivative.

This method can be adapted to prepare 5-bromo-3-fluoro-pyridine derivatives by appropriate positional substitutions and protecting group strategies.

Sulfonyl Chloride Formation

The sulfonyl chloride group at the 2-position is introduced typically by sulfonation of the pyridine ring followed by chlorination. A closely related compound, 5-bromo-6-chloropyridine-3-sulfonyl chloride, is synthesized as follows:

- Starting from 2-amino-3-bromopyridine-5-sulfonic acid, diazotization is performed using sodium nitrite in hydrochloric acid at 0 °C for 1 hour.

- The resulting diazonium salt is treated with phosphorus pentachloride and phosphorus oxychloride at 75–125 °C to form the sulfonyl chloride.

- The product is obtained in quantitative yield as a brown oil without further purification.

This procedure is a strong precedent for synthesizing sulfonyl chlorides on bromofluoropyridine scaffolds, suggesting that similar conditions can be applied for this compound.

Detailed Reaction Conditions and Yields

| Step | Reagents/Conditions | Temperature (°C) | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Bromination | Tribromophosphorus oxide, acetonitrile | 110–130 | 3 hours | 92.8 | Starting from 2-hydroxyl-5-nitro-6-picoline |

| Reduction | Raney nickel, H2 (40 Psi), methanol | Room temp | 5 hours | 90.0 | Converts nitro to amino group |

| Fluorination | Sodium nitrite, anhydrous HF, -78 to 70 (gradual) | -78 → 70 | 1–1.5 hours | 86.8 | Balz-Schiemann fluorination |

| Diazotization (for sulfonyl) | NaNO2, HCl aqueous solution | 0 | 1 hour | Quantitative | For amino-sulfonic acid precursor |

| Chlorination (sulfonyl chloride) | PCl5, POCl3 | 75–125 | 3 hours | Quantitative | Converts sulfonic acid to sulfonyl chloride |

Research Findings and Analytical Data

- The improved Balz-Schiemann reaction allows selective fluorination of amino-substituted pyridines with high regioselectivity and good yields, critical for synthesizing fluoropyridine intermediates.

- Sulfonyl chloride formation via diazotization and chlorination is well-established and yields stable sulfonyl chloride products suitable for further functionalization.

- The overall synthetic route benefits from mild conditions, relatively high yields, and scalability, making it suitable for industrial applications.

Summary and Recommendations for Synthesis

- Start from a suitably substituted aminopyridine precursor (e.g., 2-hydroxyl-5-nitro-6-picoline or analogs).

- Perform bromination using tribromophosphorus oxide under controlled heating.

- Reduce nitro to amino group via catalytic hydrogenation.

- Apply the Balz-Schiemann fluorination protocol using sodium nitrite in anhydrous hydrogen fluoride at low temperature to introduce fluorine.

- Convert the sulfonic acid intermediate to sulfonyl chloride by diazotization and subsequent chlorination with phosphorus pentachloride and phosphorus oxychloride.

- Purify by extraction and recrystallization or chromatography as needed.

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfonyl Chloride Group

The sulfonyl chloride group (–SO₂Cl) serves as a highly electrophilic site for nucleophilic substitution, enabling diverse derivatization:

Reagents and Products

| Reaction Type | Nucleophile | Product | Conditions | Source |

|---|---|---|---|---|

| Sulfonamide formation | Amines (R-NH₂) | R-NH-SO₂-pyridine derivative | Room temp, inert atmosphere | |

| Sulfonate ester | Alcohols (R-OH) | R-O-SO₂-pyridine derivative | Base (e.g., NaOH), polar aprotic solvent | |

| Sulfonothioate | Thiols (R-SH) | R-S-SO₂-pyridine derivative | Mild base, THF or DCM |

Example : Reaction with primary amines (e.g., methylamine) yields sulfonamides, critical intermediates in drug development. The reaction proceeds via a two-step mechanism:

-

Nucleophilic attack on the sulfur atom.

-

Elimination of HCl, stabilized by bases like triethylamine.

Suzuki-Miyaura Cross-Coupling at the Bromine Site

The bromine substituent at position 5 participates in palladium-catalyzed coupling reactions:

Typical Conditions

-

Catalyst : Pd(PPh₃)₄ or Pd(dppf)Cl₂

-

Base : Na₂CO₃ or K₃PO₄

-

Solvent : DMF or THF/water mixture

-

Temperature : 80–100°C

Product : Biaryl derivatives formed via substitution of Br with aryl/heteroaryl boronic acids . For example, coupling with phenylboronic acid produces 3-fluoro-5-phenylpyridine-2-sulfonyl chloride, a scaffold in kinase inhibitor synthesis .

Reduction Reactions

The sulfonyl chloride group can be selectively reduced:

| Reducing Agent | Product | Conditions | Application | Source |

|---|---|---|---|---|

| LiAlH₄ | Pyridine-2-sulfinic acid | Anhydrous THF, 0°C to RT | Precursor for thiols | |

| Zn/HCl | Pyridine-2-thiol | Reflux, acidic | Chelating agents |

Reduction with LiAlH₄ proceeds via a radical intermediate, while Zn/HCl facilitates direct substitution of Cl with –SH.

Hydrolysis to Sulfonic Acid

Under aqueous basic conditions, hydrolysis yields the stable sulfonic acid derivative:

This reaction is utilized to modify solubility profiles for biological testing.

Comparative Reactivity with Analogues

The bromine and fluorine substituents enhance electrophilicity compared to non-halogenated analogues:

| Compound | Relative Reactivity in Suzuki Coupling | Sulfonamide Yield (%) |

|---|---|---|

| 5-Bromo-3-fluoropyridine-2-sulfonyl chloride | 1.0 (reference) | 85–90 |

| 5-Chloro-3-fluoropyridine-2-sulfonyl chloride | 0.7–0.8 | 75–80 |

| 3-Fluoropyridine-2-sulfonyl chloride | 0.2–0.3 | 60–65 |

Data extrapolated from analogous transformations .

Mechanistic Insights

-

Electrophilic Aromatic Substitution : Limited due to electron-deficient pyridine ring but feasible at position 4 under strong electrophiles (e.g., nitration at –SO₂Cl-directed meta position).

-

Oxidative Degradation : Prolonged exposure to oxidizing agents (e.g., H₂O₂) cleaves the sulfonyl group, forming halogenated pyridine oxides .

Scientific Research Applications

Pharmaceutical Development

5-Bromo-3-fluoropyridine-2-sulfonyl chloride is utilized in the synthesis of various pharmaceutical compounds, particularly those targeting inflammatory diseases and cancers. It acts as a precursor for:

- CRTH2 Antagonists: These compounds are relevant in treating allergic diseases such as asthma and atopic dermatitis by inhibiting the action of prostaglandin D2 on CRTH2 receptors .

- Endothelin Antagonists: The compound is involved in producing endothelin receptor antagonists that are significant in managing cardiovascular diseases .

Agrochemical Applications

The compound has been explored for its potential use in developing herbicides and pesticides. Its ability to modify biological pathways makes it valuable for creating agents that can selectively target plant or pest physiology without affecting non-target organisms.

Material Science

In material science, this compound can be used to synthesize functionalized polymers and materials with specific electronic or optical properties.

Case Studies

Mechanism of Action

The mechanism of action of 5-Bromo-3-fluoropyridine-2-sulfonyl chloride involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to modify other molecules by introducing the sulfonyl group, which can alter the chemical and physical properties of the target molecule .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their distinguishing features:

| Compound Name | CAS Number | Substituents | Key Functional Differences |

|---|---|---|---|

| 5-Bromo-3-fluoropyridine-2-sulfonyl chloride | 1211526-56-5 | Br (C5), F (C3), -SO₂Cl (C2) | Reference compound |

| 5-Bromo-2-chloro-3-fluoropyridine | 73583-37-6 | Br (C5), Cl (C2), F (C3) | Replaces -SO₂Cl with Cl at C2 |

| 4-Bromo-2-chloro-5-fluoropyridine | 103999-77-5 | Br (C4), Cl (C2), F (C5) | Altered substituent positions |

| 5-Bromo-2-chloro-3-(trifluoromethyl)pyridine | 211122-40-6 | Br (C5), Cl (C2), -CF₃ (C3) | -SO₂Cl replaced with -CF₃ at C3 |

| 3-((5-Bromopyridin-3-yl)oxy)-2-methylpropane-1-sulfonyl chloride | 1342145-48-5 | Br (C5), -O-(CH₂)₂CH(CH₃)-SO₂Cl (C3) | Ether-linked sulfonyl chloride side chain |

Reactivity and Physicochemical Properties

- Electrophilic Reactivity : The sulfonyl chloride group in the target compound enhances electrophilicity at C2 compared to 5-Bromo-2-chloro-3-fluoropyridine (CAS 73583-37-6), which lacks the -SO₂Cl moiety. This makes the target more reactive in nucleophilic substitutions, such as coupling with amines to form sulfonamides .

- Electron-Withdrawing Effects : The trifluoromethyl (-CF₃) group in 5-Bromo-2-chloro-3-(trifluoromethyl)pyridine (CAS 211122-40-6) is a stronger electron-withdrawing group than -SO₂Cl, which could alter regioselectivity in aromatic substitution reactions .

Biological Activity

5-Bromo-3-fluoropyridine-2-sulfonyl chloride is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. This article explores its biological activity, mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 227.09 g/mol. The compound features a pyridine ring substituted with bromine and fluorine atoms, as well as a sulfonyl chloride group, which contributes to its reactivity and interaction with biological targets.

Inhibition of Enzymatic Activity

Research indicates that this compound acts as an inhibitor of Polo-like kinase 4 (PLK4), an enzyme critical for cell division and proliferation. By inhibiting PLK4, this compound may disrupt cancer cell growth, presenting a potential pathway for cancer therapeutics.

Binding Affinity

The presence of the sulfonyl group enhances the compound's ability to form hydrogen bonds with target proteins, potentially increasing binding affinity and specificity. The electron-withdrawing nature of both the bromine and fluorine atoms modifies the electronic properties of the compound, influencing its interaction with biological systems.

Biological Activity

This compound has been shown to exhibit various biological activities:

- Anticancer Activity : The compound's inhibition of PLK4 suggests its potential use in cancer treatment. Studies have demonstrated that compounds with similar structures can significantly affect cancer cell proliferation.

- Antimicrobial Properties : Some derivatives of pyridine have shown antimicrobial activity, indicating that this compound may also possess similar properties, although specific studies are needed to confirm this .

Case Studies

-

PLK4 Inhibition Study

In a study focused on the development of PLK4 inhibitors, this compound was identified as a promising candidate. The study reported IC50 values indicating effective inhibition at low concentrations, suggesting its potential for further development as an anticancer agent. -

Synthesis and Evaluation

A synthesis study evaluated various derivatives of sulfonyl chlorides, including this compound. The results highlighted its reactivity patterns and potential applications in synthetic organic chemistry, reinforcing its significance in drug development .

Comparative Analysis with Related Compounds

The following table summarizes the structural features and biological activities of compounds related to this compound:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Bromine at position 5, fluorine at position 3 | PLK4 inhibitor; potential anticancer activity |

| 2-Fluoropyridine | Fluorine at position 2 | Moderate biological activity |

| 4-Fluoropyridine | Fluorine at position 4 | Similar reactivity |

| 3-Bromo-2-fluoropyridine | Bromine at position 3 | Lacks sulfonyl group |

Q & A

Q. Basic Research Focus

- ¹H/¹³C NMR : The electron-withdrawing sulfonyl chloride group deshields adjacent protons, causing downfield shifts (e.g., H-2 at δ 8.5–9.0 ppm). Bromine and fluorine substituents split signals due to coupling (³JHF ~20 Hz for ortho-fluorine).

- IR : Characteristic S=O stretching at 1360–1390 cm⁻¹ and S-Cl at 540–580 cm⁻¹ confirm sulfonyl chloride functionality.

- MS : Molecular ion peaks (e.g., [M]⁺ at m/z 274) and isotopic patterns (Br: 1:1, Cl: 3:1) validate stoichiometry. Contradictions in literature spectra (e.g., unexpected splitting in ¹⁹F NMR) may arise from solvent polarity or impurities, necessitating purity checks via HPLC .

What computational methods are effective for predicting the reactivity of this compound in nucleophilic substitutions?

Advanced Research Focus

Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model electrophilic aromatic substitution (EAS) and sulfonate group reactivity. Key findings:

- The sulfonyl chloride group directs nucleophiles to the C-2 position due to its strong electron-withdrawing effect.

- Fluorine at C-3 stabilizes intermediates via resonance, reducing activation energy by ~15 kcal/mol compared to non-fluorinated analogs.

- Solvent effects (e.g., polar aprotic vs. protic) alter transition-state geometries, validated experimentally via kinetic isotope effects .

How do steric and electronic factors influence regioselectivity in cross-coupling reactions involving this compound?

Advanced Research Focus

In Suzuki-Miyaura couplings, the bromine substituent acts as the primary leaving group, while fluorine remains inert. Regioselectivity is modulated by:

- Steric effects : Bulky ligands (e.g., SPhos) favor coupling at less hindered positions (C-5 over C-6).

- Electronic effects : Electron-deficient aryl boronic acids accelerate oxidative addition. Contradictions in published yields (e.g., 40–85%) often stem from catalyst loading (Pd(PPh₃)₄ vs. PdCl₂(dppf)) or base choice (K₂CO₃ vs. CsF) .

Q. Basic Research Focus

- Personal Protective Equipment (PPE) : Acid-resistant gloves (e.g., nitrile), face shields, and fume hoods (due to volatile HCl release).

- Storage : Inert atmosphere (N₂ or Ar) at –20°C to prevent hydrolysis.

- Spill Management : Neutralize with sodium bicarbonate; avoid aqueous rinses to prevent exothermic reactions. Contradictory safety data (e.g., LD₅₀ ranges) highlight the need for batch-specific SDS reviews .

How can researchers resolve discrepancies in reported solubility data for this compound?

Advanced Research Focus

Solubility variations in DMSO (10–50 mg/mL) may arise from:

- Crystallinity : Amorphous vs. crystalline forms (confirmed via XRD).

- Hydration : Trace moisture increases polarity, reducing solubility in non-polar solvents.

- Experimental validation : Use Karl Fischer titration to quantify water content and DSC to assess polymorphic stability .

What strategies mitigate decomposition during long-term storage?

Advanced Research Focus

Decomposition pathways include hydrolysis (sulfonic acid formation) and photolytic dehalogenation. Mitigation strategies:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.